molecular formula C9H13BrCl2N2O B2993738 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 1803608-84-5

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No. B2993738
CAS RN: 1803608-84-5
M. Wt: 316.02
InChI Key: QJBWFOROEMWRCY-UHFFFAOYSA-N
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Description

“3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1803608-84-5 . It has a molecular weight of 316.02 and its IUPAC name is 3-bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrN2O.2ClH/c10-7-3-9(6-12-4-7)13-8-1-2-11-5-8;;/h3-4,6,8,11H,1-2,5H2;2*1H . This indicates that the compound contains a pyridine ring with bromine and pyrrolidin-3-yloxy substituents.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Complex Heterocyclic Systems

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride serves as a crucial intermediate in the synthesis of complex heterocyclic systems, such as variolin B and deoxyvariolin B. These natural alkaloids, known for their potential biological activities, have been synthesized through a series of reactions involving this compound. For example, selective and sequential palladium-mediated functionalization has been employed to construct the core structure of variolin B, showcasing the compound's utility in enabling the synthesis of biologically significant molecules (A. Baeza et al., 2010).

Development of Hyperbranched Polyelectrolytes

In polymer science, 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride has been used to synthesize new hyperbranched polyelectrolytes. These materials are of great interest due to their unique properties and potential applications in various fields, including biomedicine and electronics. The synthesis of these polymers demonstrates the compound's role in advancing materials science and engineering (Sophie Monmoton et al., 2008).

Facilitating Novel Organic Transformations

This compound is instrumental in facilitating novel organic transformations. For instance, it has been used as a key intermediate in the synthesis of various pyrazolo[1,5-a]pyridines, illustrating its utility in constructing pharmacologically relevant structures. Such transformations highlight the compound's significance in the development of new synthetic methodologies that can lead to the discovery of new drugs and therapeutics (Stephen N. Greszler et al., 2009).

Antimicrobial Activity Studies

In the field of medicinal chemistry, derivatives of 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride have been synthesized and evaluated for their antimicrobial activity. This research underscores the compound's role in the discovery and development of new antimicrobial agents, which is crucial in the fight against resistant bacterial strains. The synthesis of cyanopyridine derivatives from this compound and their subsequent evaluation against various bacteria shed light on its potential as a precursor for biologically active molecules (A. Bogdanowicz et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-5-pyrrolidin-3-yloxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O.2ClH/c10-7-3-9(6-12-4-7)13-8-1-2-11-5-8;;/h3-4,6,8,11H,1-2,5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBWFOROEMWRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CN=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride

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